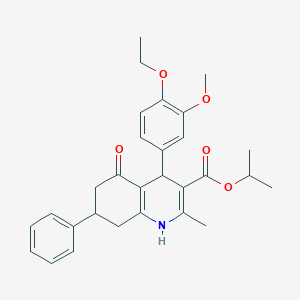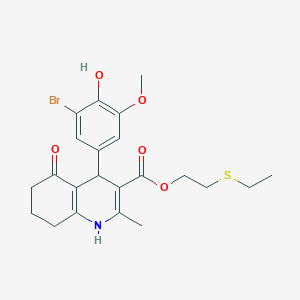![molecular formula C21H25NO6 B408776 METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B408776.png)
METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, methyl acetoacetate, and tetrahydro-2-furanylmethylamine. The key steps in the synthesis may include:
Condensation Reaction: The 2,4-dimethoxybenzaldehyde reacts with methyl acetoacetate in the presence of a base to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with tetrahydro-2-furanylmethylamine to form the pyrrole ring.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C21H25NO6 |
|---|---|
Poids moléculaire |
387.4g/mol |
Nom IUPAC |
methyl (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H25NO6/c1-13-19(21(24)27-4)17(20(23)22(13)12-16-6-5-9-28-16)10-14-7-8-15(25-2)11-18(14)26-3/h7-8,10-11,16H,5-6,9,12H2,1-4H3/b17-10- |
Clé InChI |
BJXGNNOERAKCLE-YVLHZVERSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=C(C=C(C=C2)OC)OC)/C(=O)N1CC3CCCO3)C(=O)OC |
SMILES |
CC1=C(C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N1CC3CCCO3)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N1CC3CCCO3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





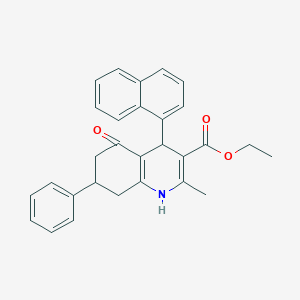
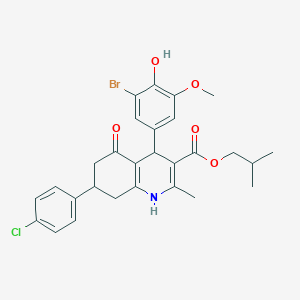

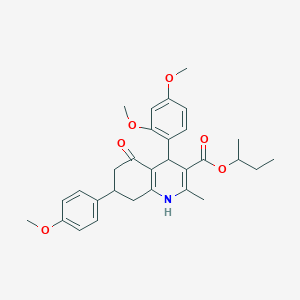
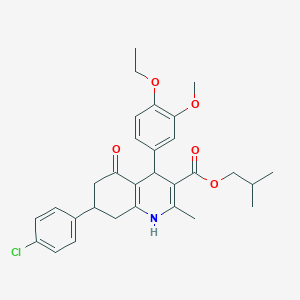
![Butan-2-yl 4-[4-(acetyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408709.png)

![(OXOLAN-2-YL)METHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B408712.png)

